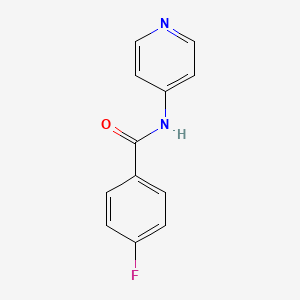

![molecular formula C11H12N4O3 B6420266 2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide CAS No. 1326904-75-9](/img/structure/B6420266.png)

2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide” is a derivative of the oxadiazole class of compounds . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of similar compounds often involves the condensation of an acetohydrazide with an arylaldehyde . For example, 2-methoxybenzohydrazide can be synthesized from methyl 2-methoxybenzoate, which is then treated with different arylaldehydes to afford the desired compounds . The dehydrocyclization of the resulting compound can yield the target compound .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name and the general structure of oxadiazoles . It contains a 1,3,4-oxadiazole ring attached to a 3-methoxyphenyl group at the 5-position and an acetohydrazide group at the 2-position .科学研究应用

Anti-Inflammatory Applications

This compound has been used in the synthesis of new heterocyclic compounds with promising biological activities . Specifically, it has been used in the formation of Schiff base derivatives, which have shown significant anti-inflammatory properties . These derivatives have been tested using the carrageenan induced rat paw edema test .

Anti-Oxidant Applications

In addition to their anti-inflammatory properties, these Schiff base derivatives have also demonstrated in vitro anti-oxidant activities . These activities were evaluated using the DPPH free radical scavenging assay .

Molecular Docking Studies

Molecular docking studies have been conducted with these Schiff base derivatives to understand their binding affinity against target proteins . This information is crucial in the development of new drugs .

Synthesis of Imine Derivatives

The compound has been used in the microwave-assisted synthesis of imine derivatives . These derivatives have shown promising biological activities, making them of interest for medical and biological applications .

Pharmacophore Development

Oxadiazoles, such as the one in this compound, have been used as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

High-Energy Core Development

Oxadiazole derivatives have shown favorable oxygen balance and positive heat of formations, establishing themselves as potential high-energy cores .

Antifungal Activity

New 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methy])benzo[d]thiazol-2(3H)-ones have been synthesized by reaction of (5-substituted-2-oxobenzothiazolin-3-yl)-acetohydrazide with various aromatic acids . These compounds have shown antifungal activity .

Material Science Applications

Oxadiazoles have been of considerable importance in different fields such as material science . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

未来方向

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. The development of novel 1,3,4-oxadiazole-based drugs, structural modifications to ensure high cytotoxicity towards malignant cells, and the study of their interactions with various biological targets could be potential areas of future research .

作用机制

Target of Action

It’s structurally similar to j147, a potent neurogenic and neuroprotective drug candidate initially developed for the treatment of neurodegenerative conditions . Therefore, it’s plausible that this compound may also target similar pathways.

Mode of Action

Based on its structural similarity to j147, it might interact with its targets in a similar manner

Biochemical Pathways

It’s structurally similar to j147, which impacts many pathways implicated in the pathogenesis of diabetic neuropathy . Therefore, it’s plausible that this compound may also affect similar pathways.

Result of Action

It’s structurally similar to j147, which has reported effects against both alzheimer’s disease and ageing in mouse models of accelerated aging . Therefore, it’s plausible that this compound may have similar effects.

属性

IUPAC Name |

2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3/c1-17-8-4-2-3-7(5-8)11-15-14-10(18-11)6-9(16)13-12/h2-5H,6,12H2,1H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTBFIFIDXZTXBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN=C(O2)CC(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B6420185.png)

![N-benzyl-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B6420187.png)

![methyl 9-(4-chlorophenyl)-11-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6,11-tetraene-12-carboxylate](/img/structure/B6420189.png)

![3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B6420195.png)

![8-methyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6420221.png)

![3-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6420228.png)

![3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6420235.png)

![3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6420240.png)

![3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6420246.png)

![6-(4-methylphenyl)-4-oxo-4H,5H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B6420288.png)